molecular formula C16H20N2O B11858893 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol CAS No. 832102-27-9

1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol

Cat. No.: B11858893
CAS No.: 832102-27-9
M. Wt: 256.34 g/mol
InChI Key: GEBIDLYXGZLTOJ-UHFFFAOYSA-N
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Description

1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and an aminonaphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol typically involves the reaction of 6-aminonaphthalene-2-carbaldehyde with piperidin-4-ol under reductive amination conditions. This process can be catalyzed by reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the aminonaphthalene moiety.

    Medicine: Explored for its potential pharmacological properties, including its role as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol is not fully understood. it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions, facilitated by the hydroxyl and amino groups. These interactions may influence various molecular pathways, potentially leading to biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the piperidine ring and the aminonaphthalene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler piperidine derivatives .

Properties

CAS No.

832102-27-9

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

1-[(6-aminonaphthalen-2-yl)methyl]piperidin-4-ol

InChI

InChI=1S/C16H20N2O/c17-15-4-3-13-9-12(1-2-14(13)10-15)11-18-7-5-16(19)6-8-18/h1-4,9-10,16,19H,5-8,11,17H2

InChI Key

GEBIDLYXGZLTOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC2=CC3=C(C=C2)C=C(C=C3)N

Origin of Product

United States

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